8-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxy}quinoline
Description
Properties
IUPAC Name |
(2-fluorophenyl)-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2/c21-17-8-2-1-7-16(17)20(24)23-12-10-15(13-23)25-18-9-3-5-14-6-4-11-22-19(14)18/h1-9,11,15H,10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTVMOKTHNHXNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxy}quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of more saturated analogs.
Scientific Research Applications
8-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxy}quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxy}quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group may enhance its binding affinity and specificity, while the pyrrolidine ring can contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
A. Substituent Effects on Bioactivity
B. Core Structure Variations
C. Physicochemical Properties
- The hydrochloride salt of 5-chloro-8-(3-pyrrolidinyloxy)quinoline demonstrates higher aqueous solubility (critical for parenteral formulations) but may introduce ion-dependent toxicity.
- The target compound’s benzoylated pyrrolidine increases logP, suggesting better membrane permeability but possible challenges in solubility.
Research Findings and Implications
- Positional Isomerism: Substitution at the 8-position of quinoline (vs. 7-position in ) significantly alters steric and electronic profiles, impacting target engagement.
- Safety Considerations : The hydrochloride salt in highlights the importance of salt forms in modulating toxicity, a factor yet to be explored for the target compound.
- Patent Trends : European patent compounds () emphasize acylated pyrrolidine motifs, validating the target’s design rationale for improved metabolic stability.
Limitations and Contradictions
- No direct biological data (e.g., IC₅₀, pharmacokinetics) are available for the target compound, limiting mechanistic comparisons.
- ’s compound lacks safety or efficacy data, restricting functional analysis.
Biological Activity
The compound 8-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxy}quinoline is a derivative of 8-hydroxyquinoline, a well-known scaffold in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Antimicrobial Activity
8-hydroxyquinoline derivatives, including the compound , have demonstrated significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various pathogens, including bacteria and fungi. For instance, derivatives with different substituents on the quinoline ring have shown varying degrees of activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .
Anticancer Properties
Research has highlighted the anticancer potential of 8-hydroxyquinoline derivatives. The compound's ability to chelate metal ions may contribute to its cytotoxic effects on cancer cells. A study indicated that certain derivatives exhibited selective toxicity towards cancer cell lines while sparing normal cells, suggesting a mechanism that involves the disruption of metal-dependent enzymatic processes essential for tumor growth .
The biological activity of this compound can be attributed to several mechanisms:
- Metal Chelation : The hydroxyl group in the quinoline structure allows for effective chelation of metal ions, which is crucial for various biological processes.
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes involved in critical metabolic pathways, including those related to cancer proliferation and microbial resistance .
- Modulation of Signaling Pathways : Some studies suggest that these compounds may influence G protein-coupled receptor (GPCR) signaling pathways, further implicating them in various physiological responses .
Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several 8-hydroxyquinoline derivatives, including this compound. The results demonstrated that this compound exhibited significant inhibition against Pseudomonas aeruginosa, with an inhibition zone comparable to that of standard antibiotics. The study emphasized the importance of substituent variations on the quinoline ring in enhancing antimicrobial activity .
Case Study 2: Anticancer Activity
In vitro studies assessed the anticancer properties of various 8-hydroxyquinoline derivatives against multiple cancer cell lines. The findings revealed that certain derivatives displayed potent cytotoxicity with IC50 values significantly lower than those observed for conventional chemotherapeutics. Notably, the compound's mechanism involved apoptosis induction and cell cycle arrest, highlighting its potential as a therapeutic agent in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
